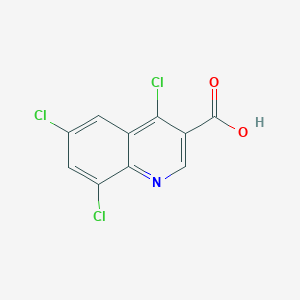

4,6,8-Trichloroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6,8-Trichloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H5Cl3NO2 It is a derivative of quinoline, characterized by the presence of three chlorine atoms at positions 4, 6, and 8, and a carboxylic acid group at position 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

While the search results do not offer direct information on the applications of "4,6,8-Trichloroquinoline-3-carboxylic acid," they do provide information on related compounds and their applications, which can give insight into the potential uses of the target compound.

Quinoline-3-carboxylic acid derivatives as anticancer agents:

- Enhancing selectivity Certain 2, 4-disubstituted quinoline-3-carboxylic acid derivatives have been designed and evaluated for their potential as anticancer agents. These compounds have been tested on cancer cell lines (MCF-7 and K562) and non-cancerous cell lines (HEK293) .

- pKa value modification Changing the pKa value of these compounds can enhance their selectivity for cancer cells, reducing absorption in non-cancerous cells .

- In vitro results Some synthesized compounds exhibited micromolar inhibition with higher selectivity compared to their ester parent compounds. Specifically, compounds 2f and 2l were found to be more selective and potent . The enhanced drug absorption in acidic environments, typical of cancer tissues, contributes to their effectiveness .

Pyrrolo[3,4-b]quinolines

- Aminolysis reactions Research has been conducted on chlorine- and sulfur-substituted pyrrolo[3,4-b]quinolines, exploring the products formed during aminolysis reactions with alkylamines . The products include 4-chloro-2-propylthio- carbamoyl-quinoline-3-carboxylic acid propylamide, 9-chloro-2-propyl-3-propylimino-2,3-dihydro- pyrrolo[3,4-b]quinolin-1-one, and other related compounds .

4-Oxo-1,4-dihydroquinoline derivatives

- Antifungal activity Compounds derived from 4-oxo-1,4-dihydroquinoline have shown antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 1.56 µg/mL for specific derivatives.

- Anticancer potential Some studies have explored the anticancer potential of 4-oxo-1,4-dihydroquinoline, though initial investigations showed insignificant activity against solid breast cancer cell lines like MCF-7.

- CNS activity Certain derivatives can act as negative allosteric modulators for mGlu2 receptors, suggesting potential applications in treating various Central Nervous System (CNS) disorders.

- Antibacterial activity In vivo studies with synthesized compounds demonstrated antibacterial activity against E. coli, with effective doses (ED50) ranging from 50 to 160 mg/kg. The most potent derivative showed an MIC of 4.1 µg/mL against multiple bacterial strains.

Table: Potential Applications Based on Related Compounds

Wirkmechanismus

The mechanism of action of 4,6,8-Trichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- 4,6-Dichloroquinoline-3-carboxylic acid

- 4,8-Dichloroquinoline-3-carboxylic acid

- 6,8-Dichloroquinoline-3-carboxylic acid

Comparison: 4,6,8-Trichloroquinoline-3-carboxylic acid is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its dichloro analogs. The additional chlorine atom can enhance the compound’s ability to interact with molecular targets, potentially leading to more potent biological effects.

Biologische Aktivität

4,6,8-Trichloroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinoline derivatives. It has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor domains. This article aims to consolidate current research findings related to the biological activity of this compound, including data tables and case studies.

Structure and Synthesis

The structure of this compound consists of a quinoline ring substituted with three chlorine atoms at positions 4, 6, and 8 and a carboxylic acid group at position 3. The synthesis typically involves chlorination reactions followed by carboxylation processes.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound exhibits notable antibacterial , antifungal , and anticancer properties.

Antibacterial Activity

Research has shown that this compound possesses significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported as low as 0.39 µg/mL for certain derivatives .

- A comparative study highlighted its effectiveness against multidrug-resistant strains, making it a candidate for further development as an antibiotic .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Escherichia coli | 1.56 |

| Bacillus subtilis | 0.78 |

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown promising results in inhibiting fungal growth:

- In vitro tests indicated effective inhibition against various fungal strains, comparable to established antifungal agents like fluconazole .

- The structure-activity relationship suggests that the presence of halogen substituents enhances lipophilicity, which may improve membrane permeability and bioactivity .

Table 2: Antifungal Activity Comparison

| Fungal Strain | IC50 (µg/mL) | Comparison Agent | IC50 (µg/mL) |

|---|---|---|---|

| Candida albicans | 0.12 | Fluconazole | 0.06 |

| Aspergillus niger | 3.91 | Fluconazole | 0.24 |

Antitumor Activity

Studies have also explored the potential anticancer effects of the compound:

- In vitro assays demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells.

- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of various quinoline derivatives including this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Case Study on Antitumor Effects : Another investigation assessed the compound's impact on human cancer cell lines. Results showed that treatment led to a marked decrease in cell viability and an increase in apoptotic markers.

Analyse Chemischer Reaktionen

Chlorination and Halogenation Reactions

The quinoline scaffold undergoes electrophilic substitution at electron-rich positions. Chlorination typically employs POCl₃ or PCl₅ under reflux:

-

POCl₃-mediated chlorination at elevated temperatures introduces chlorine atoms at positions 4, 6, and 8 .

-

Example: Refluxing 2-methyl-8-trifluoromethyl-4-quinolinol with POCl₃ and PCl₃ at 95–100°C produces chlorinated derivatives .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Methyl-4-quinolinol | POCl₃, PCl₃, 95–100°C, 90 min | 4,6,8-Trichloroquinoline | 99% |

Carboxylic Acid Functionalization

The carboxyl group participates in nucleophilic acyl substitution:

Esterification

Reaction with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) forms esters :

RCOOH+ROHH+RCOOR′+H2O

Amide Formation

Coupling with amines via EDC/HOBt or SOCl₂ activation yields amides :

-

Example : Reaction with ethylenediamine produces water-soluble derivatives for pharmacological applications .

| Reaction Type | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Amide coupling | SOCl₂, R-NH₂, DMF | Prodrug synthesis |

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the COOH group, generating 3-substituted quinolines :

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring undergoes nitration or sulfonation at the 5- or 7-positions under forcing conditions:

Reduction of the Quinoline Core

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroquinoline structure, modulating bioavailability .

Eigenschaften

IUPAC Name |

4,6,8-trichloroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUCCNHSIDWTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.